L-Aspartyl-L-phenylalanine

Description

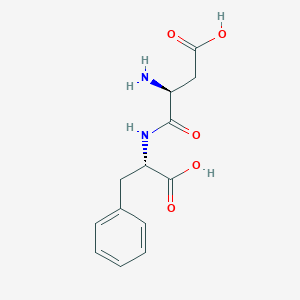

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCXOFQZKCETR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928570 | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13433-09-5 | |

| Record name | L-Aspartyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-α-aspartyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 239 °C | |

| Record name | Aspartylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Sweetness: An In-depth Technical Guide to the Discovery and History of L-Aspartyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of L-Aspartyl-L-phenylalanine methyl ester, commonly known as aspartame. It delves into the scientific context of its discovery, the experimental basis of its synthesis, its physicochemical characteristics, and the biological pathways governing its sweet taste perception.

Discovery and History: A Fortuitous Finding

The discovery of this compound's intense sweetness was an accidental yet pivotal moment in the history of food science. In 1965, James M. Schlatter, a chemist at G.D. Searle & Company, was researching anti-ulcer drug candidates.[1][2][3] His work involved the synthesis of a tetrapeptide of the hormone gastrin, and this compound methyl ester was an intermediate in this process. The story, now a classic example of serendipity in science, recounts that Schlatter inadvertently got some of the compound on his finger. Later, when he licked his finger to pick up a piece of paper, he noticed an intensely sweet taste.[4]

This unexpected discovery shifted the research focus towards the compound's potential as an artificial sweetener. Subsequent evaluations revealed that this compound methyl ester is approximately 180 to 200 times sweeter than sucrose (table sugar), a finding that underscored its commercial potential.[4] The journey from this accidental discovery to a widely used food additive was, however, fraught with regulatory scrutiny. After its initial approval by the U.S. Food and Drug Administration (FDA) in 1974, concerns were raised, leading to a re-evaluation.[1][2] Aspartame was re-approved in 1981 for use in dry goods and in 1983 for carbonated beverages.[3]

dot

Caption: Timeline of the discovery and regulatory approval of Aspartame.

Physicochemical Properties

This compound methyl ester is a dipeptide composed of the amino acids L-aspartic acid and the methyl ester of L-phenylalanine. Its chemical and physical properties are crucial for its application as a food additive.

| Property | Value |

| Chemical Formula | C₁₄H₁₈N₂O₅ |

| Molar Mass | 294.31 g/mol |

| Appearance | White crystalline powder or colorless needles |

| Melting Point | 246–250 °C (decomposes) |

| Sweetness | Approximately 180-200 times sweeter than sucrose |

| Solubility in Water | 10 g/L at pH 7. Solubility is pH-dependent, being most stable at pH 4.3. |

| Stability | Most stable in acidic conditions (pH 4.3). Unstable at high temperatures, which limits its use in baked goods. |

Experimental Protocols

Original Synthesis (Circa 1965)

While the exact, detailed experimental protocol from James M. Schlatter's 1965 laboratory notebook is not publicly available, the synthesis of this compound methyl ester as an intermediate in the preparation of the C-terminal tetrapeptide of gastrin (L-Tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide) would have followed the principles of peptide chemistry of that era. The general steps would have involved the coupling of protected amino acid derivatives.

Objective: To synthesize the dipeptide this compound methyl ester.

General Reaction Scheme:

-

Protection of Amino Acids: To ensure the correct peptide bond formation, the reactive functional groups of the amino acids (the amino group of aspartic acid and the carboxylic acid group of phenylalanine) that are not involved in the peptide bond formation must be protected.

-

The amino group of L-aspartic acid would be protected, for example, with a benzyloxycarbonyl (Z) or t-butoxycarbonyl (Boc) group.

-

The carboxylic acid of L-phenylalanine would be esterified with methanol to form L-phenylalanine methyl ester.

-

-

Peptide Bond Formation (Coupling): The protected L-aspartic acid would then be coupled with L-phenylalanine methyl ester. This would likely have been achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or by converting the protected aspartic acid into an activated ester.

-

Deprotection: The protecting group on the amino group of the aspartic acid residue would then be removed, typically by catalytic hydrogenation for a Z-group or acidolysis for a Boc-group, to yield this compound methyl ester.

dot

Caption: A generalized workflow for the laboratory synthesis of Aspartame.

Sweet Taste Signaling Pathway

The sweet taste of this compound is perceived through a specific G-protein coupled receptor (GPCR) located in the taste receptor cells on the tongue. This receptor is a heterodimer composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).

The binding of a sweet molecule like aspartame to the T1R2/T1R3 receptor initiates a signaling cascade within the taste cell:

-

Binding: Aspartame binds to a specific pocket on the T1R2 subunit of the heterodimeric receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein called gustducin.

-

Second Messenger Production: The activated gustducin stimulates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm of the taste cell.

-

TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste cell membrane. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to the afferent nerve fibers, sending the "sweet" signal to the brain.

dot

Caption: The sweet taste signaling pathway initiated by Aspartame.

Conclusion

The discovery of this compound methyl ester is a compelling case study of serendipity in scientific research, leading to the development of one of the most widely used artificial sweeteners. Its history is intertwined with the evolution of food regulation and public health discussions. A thorough understanding of its synthesis, physicochemical properties, and the biological mechanisms of its taste perception is essential for researchers in food science, nutrition, and drug development. The ongoing research into the interactions between sweeteners and taste receptors continues to provide valuable insights into human sensory biology and informs the development of novel taste modifiers.

References

- 1. Structure-taste relationships of some dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US4946988A - Process for the preparation of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride by use of isolated N-formyl L-aspartic anhydride - Google Patents [patents.google.com]

The Synthesis of L-Aspartyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for L-Aspartyl-L-phenylalanine, the core dipeptide of the widely used artificial sweetener, aspartame. The document details both chemical and enzymatic synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the core processes to facilitate understanding and application in research and development.

Introduction to this compound Synthesis

This compound methyl ester, or aspartame, is a dipeptide of significant commercial interest due to its high sweetness intensity, approximately 200 times that of sucrose.[1] Its synthesis is a cornerstone of industrial peptide production. The two principal methodologies for its synthesis are the traditional chemical approach and the more modern, stereospecific enzymatic route.[2] This guide will explore the intricacies of both pathways, providing the necessary technical details for their replication and optimization.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that, while effective, presents challenges in controlling stereochemistry, often resulting in a mixture of sweet α- and bitter β-isomers.[3][4] The general process involves the protection of reactive functional groups, activation of the carboxyl group, coupling of the amino acid moieties, and subsequent deprotection to yield the final product.[5]

A common approach involves the following key stages:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected to prevent its participation in unwanted side reactions. This is typically achieved by reacting L-aspartic acid with a protecting agent, such as formic acid and acetic anhydride, to form N-formyl-L-aspartic acid. This protected intermediate is then converted to its internal anhydride.[6]

-

Esterification of L-Phenylalanine: L-phenylalanine is reacted with methanol in the presence of an acid catalyst to form L-phenylalanine methyl ester.[7]

-

Coupling Reaction: The N-formyl-L-aspartic anhydride is then condensed with L-phenylalanine methyl ester. This reaction is not entirely regioselective and produces a mixture of the desired α-L-aspartyl-L-phenylalanine methyl ester and the undesired β-isomer.[4]

-

Deprotection and Purification: The formyl protecting group is removed by acid hydrolysis.[5] The final product, a mixture of α- and β-aspartame, must then be purified, typically through crystallization, to isolate the sweet α-isomer.[6]

Logical Workflow for Chemical Synthesis

References

- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspartame Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. snowhitechem.com [snowhitechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartame - Safe Food Factory [safefoodfactory.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of Dipeptides Using Thermolysin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and key influencing factors in the synthesis of dipeptides using the metalloprotease thermolysin. Thermolysin, a thermostable enzyme from Bacillus thermoproteolyticus, is widely utilized for its ability to catalyze peptide bond formation in a highly stereospecific manner, offering a green and efficient alternative to traditional chemical synthesis methods.[1][2] Its application is particularly notable in the industrial production of the aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe).[1][3]

Catalytic Mechanism and Substrate Specificity

Thermolysin catalyzes peptide synthesis through a reversal of its natural hydrolytic function.[4] The reaction equilibrium can be shifted toward synthesis by carefully controlling reaction conditions, such as using low-water organic solvents or precipitating the product out of the solution.[2][4]

The catalytic process is generally described by a rapid-equilibrium random bireactant mechanism.[5][6] This model suggests that both the N-protected amino acid (carboxyl donor) and the amino acid ester or amide (amine acceptor) can bind to the enzyme's active site in a random order to form a ternary enzyme-substrate complex.[6][7] The binding of one substrate can have a positive, synergistic influence on the binding of the other.[5][7]

Substrate Specificity: Thermolysin exhibits a strong preference for specific amino acid residues at the binding sites, which is crucial for efficient synthesis.

-

Carboxyl Component (P1 position): The enzyme favors a hydrophobic or bulky amino acid residue at the C-terminal position of the carboxyl component.[8] The order of apparent specificity has been reported as L-Leu > L-Asp > L-Arg > L-Ala > L-Gly > L-Val.[9]

-

Amine Component (P1' position): A hydrophobic L-amino acid is preferred as the donor of the carbonyl group for the new peptide bond.[10] Thermolysin is strictly stereospecific for the L-enantiomer at this position.[8][11]

-

Protecting Groups: N-terminal protecting groups on the carboxyl donor, such as benzyloxycarbonyl (Z) or Boc, are well-tolerated and often enhance binding.[9]

Key Parameters Influencing Synthesis

The yield and rate of thermolysin-catalyzed dipeptide synthesis are highly dependent on several experimental parameters.

-

pH: The optimal pH for thermolysin activity typically falls within a bell-shaped curve, generally around pH 7.0.[9] However, the precise optimum can vary depending on the substrates used, ranging from pH 5.8 to 7.3.[9]

-

Temperature: Thermolysin is a thermostable enzyme. When immobilized in organic solvents like tert-amyl alcohol, it can be stable up to 70°C in the absence of substrates and up to 50°C in their presence.[12] Continuous synthesis of the aspartame precursor has been successfully performed at 40-45°C.[12][13]

-

Solvent System: The use of organic solvents or aqueous-organic biphasic systems is common to shift the reaction equilibrium towards synthesis.[2][14]

-

tert-Amyl Alcohol: Shows high enzyme activity and stability.[12]

-

Ethyl Acetate: Another effective solvent, often used in combination with others.[13]

-

Mixed Solvents: A mixture of tert-amyl alcohol and ethyl acetate (e.g., 33:67 v/v) has been identified as optimal for both reaction rate and enzyme stability in certain syntheses.[13]

-

-

Enzyme State (Free vs. Immobilized): Immobilizing thermolysin on a solid support offers significant advantages, including enhanced stability (especially in organic solvents), ease of separation from the product, and potential for continuous operation in packed-bed reactors.[12][13] The release of stabilizing Ca²⁺ ions from the enzyme can be suppressed in certain organic solvents, contributing to this high stability.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on thermolysin-catalyzed dipeptide synthesis, providing a basis for experimental design.

Table 1: Examples of Reaction Conditions and Yields for Dipeptide Synthesis

| Dipeptide Product | Carboxyl Component (Conc.) | Amine Component (Conc.) | Enzyme Conc. | Temp. (°C) | pH | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Z-Phe-Leu-NH₂ | Z-Phe-OH (0.05 M) | Leu-NH₂ (0.05 M) | 10 µM | 37 | 7.0 | 5 h | ~80 | [8] |

| Z-Asp-Phe-OMe | Z-Asp (40 mM) | Phe-OMe (200 mM) | Immobilized | 40 | N/A* | Continuous | 99 | [13] |

| Z-Asp-Phe-OMe | Z-Asp (120 mM) | Phe-OMe (200 mM) | Immobilized | 45 | N/A* | >300 h | >95 (sustained) | [12] |

| Z-Asp-Phe-OMe | Z-Asp | Phe-OMe | N/A | N/A | N/A | N/A | 84-88 | [4] |

| Z-His-Phe-NH₂ | Z-His | Phe-NH₂ | N/A | N/A | N/A | N/A | 84-88 | [4] |

Note: Reactions were run in organic solvent systems where pH is not directly controlled.

Table 2: Apparent Kinetic Parameters for Thermolysin in Acetonitrile-Water (40% MeCN)

| Component | Substrate | Apparent Kₘ (mM) | Apparent kₖₐₜ (s⁻¹) | Reference |

|---|---|---|---|---|

| Carboxyl | Cbz-Phe | 5.5 | 4-5 | [15] |

| Amine | LeuNH₂ | 110 | 4-5 |[15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of dipeptides using thermolysin.

General Protocol for Dipeptide Synthesis

This protocol is a generalized procedure based on common practices for synthesizing a dipeptide like Z-Phe-Leu-NH₂.[8]

-

Substrate Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl) and adjust to the desired pH (e.g., pH 7.0).

-

Dissolve the N-protected carboxyl component (e.g., Z-Phe-OH) and the amine component (e.g., Leu-NH₂) in the buffer to their final target concentrations (e.g., 0.05 M each). If solubility is an issue, a suitable organic co-solvent can be added.

-

-

Enzyme Preparation:

-

Prepare a stock solution of thermolysin in the same buffer. The final concentration in the reaction should be in the micromolar range (e.g., 10 µM).

-

-

Reaction Initiation and Incubation:

-

Combine the substrate solution with the enzyme solution to initiate the reaction.

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.[8]

-

The reaction will often result in the formation of a precipitate as the dipeptide product is typically insoluble in the aqueous medium, which drives the equilibrium toward synthesis.[3]

-

-

Reaction Monitoring and Termination:

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them via High-Performance Liquid Chromatography (HPLC).[10]

-

The reaction can be terminated by adding a strong acid (like trifluoroacetic acid, TFA) to denature the enzyme or by rapidly filtering the enzyme if it is immobilized.

-

-

Product Isolation and Purification:

-

Collect the precipitated product by centrifugation or filtration.

-

Wash the crude product with an appropriate solvent (e.g., water or a dilute acid) to remove unreacted substrates and enzyme.

-

If necessary, further purify the dipeptide using methods like recrystallization or Reversed-Phase HPLC (RP-HPLC).[16] The standard RP-HPLC method uses a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.[16]

-

Protocol for Enzyme Immobilization

Immobilization is key for enhancing enzyme stability and reusability, particularly for continuous synthesis.[12][13]

-

Support Selection: Choose a suitable support material, such as porous resin beads (e.g., Amberlite XAD series).

-

Enzyme Adsorption:

-

Prepare an aqueous solution of thermolysin.

-

Add the support material to the enzyme solution and allow it to incubate with gentle shaking for several hours at a controlled temperature (e.g., 4°C) to facilitate physical adsorption.

-

-

Cross-linking (Optional but Recommended):

-

To prevent enzyme leaching, cross-link the adsorbed enzyme using a reagent like glutaraldehyde.

-

After adsorption, treat the support with a dilute glutaraldehyde solution for a short period.

-

Quench the reaction with a suitable agent like Tris buffer.

-

-

Washing and Storage:

-

Thoroughly wash the immobilized enzyme with buffer and then with the organic solvent to be used in the synthesis to remove any non-covalently bound enzyme.

-

Store the immobilized enzyme in the reaction solvent at a low temperature.

-

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of dipeptides by suspension-to-suspension conversion via thermolysin catalysis: from analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction mechanism, specificity and pH-dependence of peptide synthesis catalyzed by the metalloproteinase thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boilysin and thermolysin in dipeptide synthesis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and equilibrium for thermolysin-catalyzed syntheses of dipeptide precursors in aqueous/organic biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. bachem.com [bachem.com]

The Cornerstone of Sweetness: L-Aspartyl-L-phenylalanine as a Precursor to Aspartame

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame, a dipeptide methyl ester known chemically as L-aspartyl-L-phenylalanine-1-methyl ester, is a widely utilized low-calorie, high-intensity artificial sweetener. Its synthesis is a cornerstone of the food and pharmaceutical industries, providing a sugar substitute for a vast array of products. The critical intermediate in the production of this sweetener is the dipeptide this compound. This technical guide delves into the pivotal role of this compound as the immediate precursor to Aspartame, exploring the intricacies of its synthesis and conversion through both chemical and enzymatic routes. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways and workflows.

The Chemistry of Aspartame Synthesis: A Tale of Two Amino Acids

The journey to Aspartame begins with its constituent amino acids: L-aspartic acid and L-phenylalanine. The formation of the dipeptide this compound is the crucial step, which is then followed by the esterification of the C-terminal carboxyl group of the phenylalanine residue with methanol to yield the final sweet-tasting molecule. The manufacturing processes are broadly categorized into chemical synthesis and enzymatic synthesis, each with its own set of advantages and challenges.

Chemical Synthesis of this compound and its Conversion to Aspartame

The chemical synthesis of Aspartame typically involves a multi-step process that necessitates the use of protecting groups to ensure the specific formation of the desired α-peptide bond and prevent unwanted side reactions. A common industrial approach involves the following key stages:

-

Protection of L-aspartic acid: The amino group of L-aspartic acid is protected, often by formylation or using a benzyloxycarbonyl (Z) group, to prevent it from participating in the subsequent coupling reaction.[1] The two carboxyl groups of the protected L-aspartic acid are then typically converted to an internal anhydride.[2][3]

-

Esterification of L-phenylalanine: L-phenylalanine is reacted with methanol in the presence of an acid catalyst to form L-phenylalanine methyl ester.[4]

-

Coupling Reaction: The protected L-aspartic anhydride is then coupled with L-phenylalanine methyl ester. This reaction can lead to the formation of two isomers: the desired α-aspartame and the bitter-tasting β-aspartame, where the linkage involves the β-carboxyl group of aspartic acid.[2][3] The ratio of α to β isomers can be influenced by the reaction conditions.

-

Deprotection: The protecting group on the N-terminus of the dipeptide is removed, typically by acid hydrolysis or catalytic hydrogenation, to yield Aspartame.[1][2]

-

Purification: The final product is purified, often through crystallization, to separate the desired α-aspartame from the β-isomer and other impurities.[5]

A notable challenge in chemical synthesis is the control of regioselectivity to minimize the formation of the β-isomer.[3]

Enzymatic Synthesis: A Highly Selective Alternative

Enzymatic synthesis offers a more stereospecific and regioselective route to Aspartame, largely mitigating the issue of β-isomer formation. The most commonly employed enzyme is thermolysin, a metalloprotease from Bacillus thermoproteolyticus.[3][6] The enzymatic process typically involves:

-

Substrate Preparation: N-protected L-aspartic acid (e.g., N-benzyloxycarbonyl-L-aspartic acid, Z-L-Asp) and L-phenylalanine methyl ester are used as substrates.[6]

-

Enzymatic Condensation: Thermolysin catalyzes the condensation reaction between the protected L-aspartic acid and L-phenylalanine methyl ester to form the protected precursor, N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM).[6] This reaction is highly specific for the α-carboxyl group of the aspartic acid residue.

-

Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed from the N-terminus of Z-APM, typically via catalytic hydrogenation, to yield Aspartame.[6]

The enzymatic method is lauded for its high yield of the desired α-isomer and its operation under milder reaction conditions.[3] A novel industrial route even combines an initial enzymatic step to produce α-L-aspartyl-L-phenylalanine β-methyl ester, followed by a chemical transformation to yield Aspartame.[7][8]

Quantitative Data on Aspartame Synthesis

The efficiency of different synthetic routes can be compared based on key quantitative parameters such as reaction yield, time, and specific conditions. The following tables summarize representative data from various synthesis protocols.

| Chemical Synthesis Method | Reactants | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N-formyl-L-aspartic anhydride coupling | N-formyl-L-aspartic anhydride, L-phenylalanine methyl ester | Acetic acid, Toluene | 25-30 | 30 min (coupling) | 98.8 (anhydride formation) | [4] |

| Deformylation and Esterification | N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester | Hydrogen peroxide, formic acid, sulfuric acid | 10 | Not specified | 65 | [9] |

| Deformylation and Esterification | N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester | Hydrogen peroxide, acetic acid, phosphoric acid | 45 | 8 hours | 72 | [9] |

| Schiff Base Protection | Aspartic acid, L-phenylalanine methyl ester | Hydrochloric acid, Sodium carbonate | Not specified | 10-14 hours (coupling) | 65 | [10] |

| Enzymatic Synthesis Method | Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Immobilized Thermolysin | Thermolysin | N-(benzyloxycarbonyl)-L-aspartic acid, L-phenylalanine methyl ester | tert-amyl alcohol | 45 | >300 hours (continuous) | Not specified | [11] |

| Immobilized Thermolysin | Thermolysin | N-(benzyloxycarbonyl)-L-aspartic acid, L-phenylalanine methyl ester | tert-amyl alcohol/ethyl acetate (33:67 v/v) | 40 | Not specified | 99 | [12] |

| Free Thermolysin | Thermolysin | N-(benzyloxycarbonyl)-L-aspartic acid, L-phenylalanine methyl ester | Water | 40 | Overnight | Not specified | [2] |

Experimental Protocols

Protocol 1: Chemical Synthesis of α-L-Aspartyl-L-phenylalanine Methyl Ester via N-formyl Intermediate

This protocol outlines a chemical synthesis route starting from L-aspartic acid.

Materials:

-

L-aspartic acid

-

Formic acid (98%)

-

Acetic anhydride (97%)

-

Toluene

-

L-phenylalanine methyl ester (PM)

-

Methanol

-

Concentrated Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Formation of N-formyl-L-aspartic anhydride:

-

To 133 g (1.0 mole) of L-aspartic acid, add 84.5 g of 98% formic acid and 298.8 g of 97% acetic anhydride.

-

React the mixture at 45°-50° C for approximately 3.5 hours.[4]

-

-

Coupling with L-phenylalanine methyl ester:

-

Prepare a slurry of the N-formyl-L-aspartic anhydride in acetic acid and toluene.

-

Dropwise add a toluene solution of L-phenylalanine methyl ester (179 g) to the slurry, maintaining the reaction temperature at 25°-30° C for 30 minutes, followed by stirring for another 30 minutes.[4]

-

-

Deformylation and Crystallization:

-

To the resulting N-formyl-L-aspartyl-L-phenylalanine methyl ester, add methanol and concentrated hydrochloric acid.

-

Heat the mixture to 60° C and agitate for 30 minutes to effect deformylation.[13]

-

Cool the solution to induce crystallization of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride.

-

The hydrochloride salt can be neutralized with a base to obtain the free ester.[13]

-

Protocol 2: Enzymatic Synthesis of Z-Aspartame using Thermolysin

This protocol describes the enzymatic synthesis of the protected aspartame precursor.

Materials:

-

N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Thermolysin

-

4 M Sodium hydroxide (NaOH) solution

-

Methanol

-

5% Palladium on charcoal (Pd/C) catalyst

-

Ammonium formate

Procedure:

-

Enzymatic Condensation:

-

Suspend 267 mg (1 mmol) of Z-Asp-OH and 431 mg (2 mmol) of H-Phe-OMe·HCl in 3 mL of water in a centrifuge tube.[2]

-

Adjust the pH to 7 with 4 M NaOH.[2]

-

Add 2 mg of thermolysin dissolved in 200 µL of water to the clear solution.[2]

-

Incubate the reaction mixture in a water bath at 40°C overnight.[2] The product, Z-Asp-Phe-OMe, will precipitate.

-

Collect the precipitate by centrifugation and wash with water.

-

-

Deprotection:

-

Suspend the washed Z-Asp-Phe-OMe in methanol.

-

Add 5% Pd/C catalyst and ammonium formate.[2]

-

Stir the reaction at room temperature until the deprotection is complete (can be monitored by TLC).

-

Remove the catalyst by filtration.

-

Evaporate the solvent to obtain crude Aspartame.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

-

Mandatory Visualizations

Caption: Comparative pathways for the chemical and enzymatic synthesis of Aspartame.

Caption: Experimental workflow for the enzymatic synthesis of Aspartame.

Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound.

Biological Role of this compound Beyond a Precursor

Interestingly, this compound, the immediate precursor to aspartame, has been shown to exhibit biological activity as an inhibitor of the angiotensin-converting enzyme (ACE).[14] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibitory action suggests a potential, albeit modest, physiological role for this dipeptide that is independent of its function as a sweetener precursor.

Conclusion

This compound is the indispensable core of Aspartame, and its efficient synthesis is paramount to the production of this globally recognized sweetener. Both chemical and enzymatic methodologies have been extensively developed, each presenting a unique balance of selectivity, yield, and operational complexity. The enzymatic route, particularly with thermolysin, offers a highly specific and efficient pathway, minimizing the formation of undesirable byproducts. As the demand for low-calorie food and beverage options continues to grow, the optimization of this compound synthesis and its conversion to Aspartame will remain a significant focus for the scientific and industrial communities. Furthermore, the exploration of its intrinsic biological activities, such as ACE inhibition, opens new avenues for research into the broader physiological effects of this simple yet crucial dipeptide.

References

- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 4. Aspartame - Safe Food Factory [safefoodfactory.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0127411A2 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride - Google Patents [patents.google.com]

- 7. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4549987A - Aspartame synthesis - Google Patents [patents.google.com]

- 9. EP0091330A1 - Process for the preparation of aspartame - Google Patents [patents.google.com]

- 10. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4946988A - Process for the preparation of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride by use of isolated N-formyl L-aspartic anhydride - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

Structural Characterization of L-Aspartyl-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of L-Aspartyl-L-phenylalanine, the methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine, commonly known as aspartame. This document details the key analytical techniques used to elucidate its three-dimensional structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Quantitative data is summarized in structured tables, and detailed experimental protocols for each technique are provided.

Introduction

This compound methyl ester (aspartame) is a widely used artificial sweetener. Its sweet taste is intrinsically linked to its specific three-dimensional conformation, making a thorough structural characterization essential for understanding its biological activity and for the development of new sweetening agents. This guide explores the fundamental techniques employed to determine and verify the structure of this dipeptide.

X-ray Crystallography

X-ray crystallography provides precise information about the atomic arrangement within a crystal, yielding detailed data on bond lengths, bond angles, and torsion angles.

Crystallographic Data

The crystal structure of aspartame has been determined in various forms, including anhydrous and hydrated states. The data reveals a zwitterionic form in the solid state, with a protonated amino group and a deprotonated carboxyl group on the aspartate residue. The overall conformation is typically trans at the peptide bond.[1]

Table 1: Crystallographic Data for Aspartame Anhydrate [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 19.4103(11) |

| b (Å) | 4.9608(3) |

| c (Å) | 15.6565(9) |

| β (°) | 94.875(2) |

| Volume (ų) | 1502.14(15) |

Table 2: Selected Bond Lengths and Torsion Angles for Aspartame [1][2]

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| Cα(Asp) - Cβ(Asp) | ~1.53 |

| C(Asp) - N(Phe) | ~1.33 |

| N(Phe) - Cα(Phe) | ~1.46 |

| Cα(Phe) - Cβ(Phe) | ~1.54 |

| Torsion Angles | |

| φ (C-N-Cα-C) | -153.5° |

| ψ (N-Cα-C-N) | 152.2° |

| ω (Cα-C-N-Cα) | 176.5° |

| χ₁ (Asp) | -69.0° |

| χ₁ (Phe) | 63.1° |

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of a small organic molecule like this compound methyl ester is as follows:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of aspartame in a suitable solvent system (e.g., methanol/water).[3] The crystals should be well-formed, transparent, and typically larger than 0.1 mm in all dimensions.[4]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop after being coated in a cryoprotectant to prevent ice formation during data collection at low temperatures.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6] This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure in solution.

NMR Spectroscopic Data

¹H and ¹³C NMR spectra of aspartame have been recorded in various solvents. The chemical shifts are sensitive to the local electronic structure and the conformation of the molecule.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound methyl ester

| Proton | DMSO-d₆ | D₂O (Predicted) |

| Phenyl-H | 7.23-7.29 (m) | 7.25 - 7.35 |

| NH (Amide) | 8.90 (d) | - |

| CαH (Phe) | 4.49 (m) | 4.65 |

| CαH (Asp) | 3.70 (m) | 4.45 |

| OCH₃ | 3.61 (s) | 3.65 |

| CβH₂ (Phe) | 2.95-3.05 (m) | 3.05, 3.15 |

| CβH₂ (Asp) | 2.23-2.47 (m) | 2.85, 2.95 |

| NH₃⁺ | - | - |

| COOH | - | - |

Data from ChemicalBook (DMSO-d₆) and Human Metabolome Database (D₂O, predicted).

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound methyl ester in D₂O (Predicted) [7]

| Carbon | Chemical Shift (ppm) |

| C=O (Ester) | 174.5 |

| C=O (Amide) | 173.8 |

| C=O (Carboxyl) | 176.2 |

| C (Phenyl, quat.) | 138.5 |

| CH (Phenyl) | 130.2, 129.5, 127.8 |

| Cα (Phe) | 55.8 |

| Cα (Asp) | 52.5 |

| OCH₃ | 52.9 |

| Cβ (Phe) | 38.9 |

| Cβ (Asp) | 38.2 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A typical protocol for acquiring NMR spectra of a dipeptide like aspartame is as follows:

-

Sample Preparation: A solution of the peptide is prepared by dissolving a few milligrams of the substance in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve high homogeneity.

-

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

-

2D NMR (Optional): For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. actachemscand.org [actachemscand.org]

- 3. First Crystal Structure of an Aspartame Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001894) [hmdb.ca]

An In-depth Technical Guide on the ACE Inhibitory Action of L-Aspartyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartyl-L-phenylalanine, a dipeptide metabolite of the artificial sweetener aspartame, has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This guide provides a comprehensive technical overview of its mechanism of action, drawing from available scientific literature. It details the quantitative parameters of its inhibitory activity, outlines relevant experimental protocols for its characterization, and explores its interaction with the ACE active site and its role within the broader physiological context of the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. Food-derived and endogenous peptides have garnered significant interest as potential ACE inhibitors. This compound is one such dipeptide that has demonstrated ACE inhibitory properties.

Quantitative Inhibitory Activity

The potency of this compound as an ACE inhibitor has been quantified by its inhibition constant (Ki).

| Compound | Parameter | Value | Source Enzyme |

| This compound | Ki | 11 µM | Rabbit Lung ACE |

Table 1: Quantitative Inhibitory Data for this compound

Mechanism of Action

The precise molecular interactions between this compound and the ACE active site have not been extensively elucidated in dedicated studies. However, based on the known structure-activity relationships of other dipeptide ACE inhibitors, a putative binding mode can be inferred. The active site of ACE contains a catalytic zinc ion (Zn²⁺) and distinct subsites (S1, S2, S1', S2') that accommodate the amino acid residues of the substrate.

It is proposed that the C-terminal carboxyl group of the phenylalanine residue of this compound interacts with positively charged residues in the S1' subsite. The bulky, hydrophobic phenyl group of the phenylalanine residue likely occupies the hydrophobic S1' pocket, a feature known to be favorable for potent ACE inhibition. The aspartic acid residue would occupy the S1 and S2 subsites, with its carboxyl side chain potentially coordinating with the active site zinc ion and other key residues.

Signaling Pathway

As an ACE inhibitor, this compound modulates the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure. Furthermore, the inhibition of ACE prevents the degradation of bradykinin, a vasodilator, which can further contribute to the hypotensive effect.

Experimental Protocols

The determination of the ACE inhibitory activity of this compound can be performed using various established in vitro assays. Two common methods are detailed below.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the ACE-catalyzed hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

This compound

-

Borate buffer (pH 8.3) containing NaCl

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

In a test tube, pre-incubate a mixture of the ACE solution and various concentrations of the this compound solution (or buffer for the control) at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed into a known volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the hippuric acid residue in distilled water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.

Fluorometric Assay using o-Aminobenzoylglycyl-p-nitrophenylalanyl-proline

This is a more sensitive and high-throughput method that utilizes a fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline. ACE cleaves this substrate, separating the fluorescent o-aminobenzoyl group from the quenching p-nitrophenylalanyl group, resulting in an increase in fluorescence.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

o-Aminobenzoylglycyl-p-nitrophenylalanyl-proline (fluorogenic substrate)

-

This compound

-

Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl₂

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

In a 96-well black microplate, add the ACE solution and various concentrations of the this compound solution (or buffer for the control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately start monitoring the increase in fluorescence at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-420 nm in a fluorescence microplate reader.

-

Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound demonstrates inhibitory activity against the Angiotensin-Converting Enzyme, with a reported Ki value of 11 µM.[2] Its mechanism of action is presumed to be similar to other dipeptide ACE inhibitors, involving interaction with the key subsites of the enzyme's active site. The resulting inhibition of ACE leads to a reduction in angiotensin II and an increase in bradykinin levels, thereby contributing to a hypotensive effect. Further research, including direct IC50 determination, molecular docking studies, and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this dipeptide. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Exploring the Sweet Taste Mechanism of Dipeptide Analogues: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms underpinning the sweet taste perception of dipeptide analogues. It is designed for researchers, scientists, and professionals in drug development, offering a detailed overview of the receptor interactions, signaling pathways, structure-activity relationships, and experimental methodologies crucial for the field.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3)[1][2][3][4]. This T1R2/T1R3 receptor is expressed in taste cells on the tongue and is responsible for detecting a wide variety of sweet-tasting molecules, from natural sugars to artificial sweeteners[5][6]. Each subunit consists of a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane domain[2]. The VFT domains are critical for binding sweeteners, and the specific binding site can vary depending on the ligand's structure[2].

For dipeptide analogues like aspartame and its derivatives, the binding site is located within the VFT domain of the T1R2 subunit[2][7]. The interaction between the dipeptide ligand and the receptor induces a conformational change in the T1R2/T1R3 heterodimer, which is the initial step in the taste transduction cascade[1].

Intracellular Signaling Cascade

The binding of a dipeptide agonist to the T1R2 subunit of the T1R2/T1R3 receptor initiates a downstream intracellular signaling pathway. This cascade ultimately leads to neurotransmitter release and the perception of sweetness.

-

G-Protein Activation : The conformational change in the receptor activates an associated heterotrimeric G protein. In taste cells, this is primarily Gα-gustducin[1][6].

-

Second Messenger Production : Activated Gα-gustducin stimulates phospholipase C-β2 (PLCβ2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[6].

-

Calcium Release : IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Activation : The increase in intracellular Ca²⁺ activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.

-

Depolarization and Neurotransmitter Release : The influx of Na⁺ ions through the activated TRPM5 channel leads to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which in turn activate afferent nerve fibers that transmit the "sweet" signal to the brain[3].

Structure-Activity Relationships (SAR)

The sweetness potency and quality of dipeptide analogues are highly dependent on their specific chemical structures. The classic example, aspartame (L-Aspartyl-L-Phenylalanine methyl ester), serves as a foundational model. Key structural features that influence taste include the stereochemistry of the amino acids, the nature of the peptide bond, and the size and hydrophobicity of the C-terminal ester group[8][9].

-

Amino Acid Configuration : The L-configuration of the aspartic acid residue is crucial. The stereochemistry of the second amino acid can vary, but specific configurations are required for high potency[8].

-

Hydrophobic Moiety : A key determinant of high potency is the presence of a hydrophobic group on the C-terminal amino acid[10][11]. For instance, the exceptional potency of neotame comes from the addition of a bulky, hydrophobic 3,3-dimethylbutyl group to the N-terminus of aspartame, which allows for additional hydrophobic interactions with the receptor[10][12].

-

Size and Shape : The overall size and shape of the molecule must fit within the binding pocket of the T1R2 VFT domain. Dipeptides with excessively large or small C-terminal groups may exhibit reduced sweetness or even a bitter taste[8][9].

Quantitative Data on Dipeptide Analogues

The potency of sweeteners is typically evaluated using two key metrics: relative sweetness compared to a standard (usually sucrose) and the half-maximal effective concentration (EC₅₀) in cell-based assays. The EC₅₀ value represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency.

| Dipeptide Analogue | Relative Sweetness (vs. Sucrose) | EC₅₀ (Receptor Assay) | Reference(s) |

| Sucrose | 1x | ~104 mM | [13][14] |

| Aspartame | ~180-200x | ~1.0 mM | [13][14][15] |

| Neotame | ~7,000-13,000x | ~2.26 µM | [12][16] |

| (S,R)-Silicon Analogue 5 | ~50x | Not Reported | [10] |

| (S,R)-Silicon Analogue 8 | ~600x | Not Reported | [10] |

| L-aspartyl-D-alanine benzyl ester | Sweet | Not Reported | [8] |

| L-aspartyl-α-aminocyclopentanecarboxylic acid methyl ester | Sweet | Not Reported | [8] |

| L-aspartyl-α-aminocyclohexanecarboxylic acid methyl ester | Bitter | Not Reported | [8] |

Note: Relative sweetness values can vary based on concentration and sensory evaluation methodology. EC₅₀ values can vary based on the specific cell line and assay conditions.

Experimental Protocols: Cell-Based Functional Assay

A common method to quantify the activity of sweet compounds is a cell-based functional assay using a heterologous expression system. This typically involves Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express the human sweet taste receptor (hT1R2/hT1R3).

Objective: To measure the dose-dependent activation of the hT1R2/hT1R3 receptor by a dipeptide analogue by monitoring changes in intracellular calcium concentration.

Key Methodologies:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in appropriate media (e.g., DMEM supplemented with FBS and antibiotics).

-

Cells are transiently co-transfected with expression plasmids containing the cDNA for human T1R2 and T1R3 subunits[16]. A plasmid for a promiscuous G-protein (e.g., Gα16-gust44) is often co-transfected to ensure robust coupling of the receptor to the cell's calcium signaling pathway[1].

-

Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000[16]. Cells are incubated for 24-48 hours post-transfection to allow for receptor expression.

-

-

Calcium Indicator Loading:

-

After incubation, the transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM[16].

-

The cells are incubated with the dye for a specified period (e.g., 1 hour) at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-binding form.

-

-

Ligand Stimulation and Data Acquisition:

-

The cells are washed to remove excess dye and placed in a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is established.

-

The dipeptide analogue, prepared in a series of dilutions, is automatically added to the wells.

-

The plate reader continuously monitors the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation[16].

-

-

Data Analysis:

-

The change in fluorescence (ΔF) over the baseline fluorescence (F₀) is calculated for each concentration of the test compound.

-

The resulting dose-response data is plotted, and a sigmoidal curve is fitted to determine the EC₅₀ value[16].

-

References

- 1. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]

- 7. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide sweeteners. 6. Structural studies on the C-terminal amino acid of L-aspartyl dipeptide sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-taste relationship of some sweet-tasting dipeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. er.knutd.edu.ua [er.knutd.edu.ua]

- 12. Neotame - Wikipedia [en.wikipedia.org]

- 13. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Aspartyl-L-phenylalanine in a Research Laboratory Setting

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Aspartyl-L-phenylalanine is a dipeptide of significant interest, primarily as the immediate precursor to the widely used artificial sweetener, aspartame (this compound methyl ester).[1][2] Its synthesis is a fundamental example of peptide bond formation and serves as a valuable model in peptide research for studying structure, function, and enzymatic activity.[1] This document provides detailed protocols for both chemical and enzymatic synthesis of this compound suitable for a research laboratory environment.

Section 1: Chemical Synthesis of this compound

Chemical synthesis of this compound involves a multi-step process that includes the protection of reactive functional groups, activation of the carboxyl group, coupling of the two amino acid residues, and subsequent deprotection to yield the final dipeptide.[3][4] This method offers versatility but requires careful control to prevent side reactions and racemization.[3]

Logical Workflow for Chemical Synthesis

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis using N-benzyloxycarbonyl (Z) Protection and DCC Coupling

This protocol utilizes the benzyloxycarbonyl (Z) group for N-protection of L-aspartic acid and dicyclohexylcarbodiimide (DCC) as the coupling agent.[1][5]

1.1.1. N-protection of L-Aspartic Acid (to yield Z-Asp)

-

Dissolve L-aspartic acid (1 equivalent) in 2 M NaOH and cool the solution to 0-5°C in an ice bath.

-

While maintaining the temperature and pH between 9-10 (by simultaneous addition of 4 M NaOH), add benzyl chloroformate (Z-Cl) (1.1 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M HCl.

-

The product, N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), will precipitate. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

1.1.2. Coupling of Z-Asp with L-Phenylalanine Methyl Ester

-

Dissolve Z-Asp (1 equivalent) and L-phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a tertiary base like N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.[5]

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM or DMF dropwise.[1][6]

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.[7]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected dipeptide, N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM).

1.1.3. Deprotection of Z-APM

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).[10]

-

Filter the mixture through Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield this compound methyl ester (Aspartame).

1.1.4. Selective Hydrolysis to this compound

-

To obtain this compound from its methyl ester, a selective hydrolysis of the ester group is required, which can be challenging without affecting the peptide bond.

-

A mild basic hydrolysis using a stoichiometric amount of a weak base at a controlled temperature can be attempted, though this risks racemization and peptide bond cleavage.

-

Alternatively, enzymatic hydrolysis can be employed for higher selectivity.

Protocol 1.2: Synthesis using N-formyl Protection

An alternative chemical route involves using a formyl protecting group.[11][12]

-

N-formylation of L-Aspartic Acid: React L-aspartic acid with formic acid and acetic anhydride to form N-formyl-L-aspartic acid.[12]

-

Anhydride Formation: The N-formyl-L-aspartic acid is then converted to its internal anhydride.[13]

-

Condensation: The anhydride is reacted with L-phenylalanine methyl ester. This condensation often results in a mixture of α and β isomers.[13]

-

Deformylation: The formyl group is removed by acid hydrolysis. For instance, a mixture of concentrated sulfuric acid and water at 50-60°C can be used.[11] This step can be combined with esterification if starting with L-phenylalanine.[14]

Quantitative Data for Chemical Synthesis

| Step | Reactants | Product | Yield (%) | Reference |

| Deformylation & Esterification | N-formyl-α-L-aspartyl-L-phenylalanine | α-L-aspartyl-L-phenylalanine methyl ester hydrochloride | 81.4 | [11] |

| Hydrogenation (Deprotection) | N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester | This compound methyl ester | 92.3 | [9] |

Section 2: Enzymatic Synthesis of this compound

Enzymatic synthesis offers high stereo- and regioselectivity, leading to the formation of the desired α-isomer exclusively, under milder reaction conditions.[13] The most common enzyme used for this purpose is thermolysin.[13][15]

Signaling Pathway for Enzymatic Synthesis

Caption: Enzymatic synthesis of Aspartame precursor using Thermolysin.

Experimental Protocol

Protocol 2.1: Thermolysin-Catalyzed Synthesis of Z-APM

This protocol describes the enzymatic condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (L-Phe-OMe) catalyzed by thermolysin.[10][15][16]

-

Suspend N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) (1 equivalent) and L-phenylalanine methyl ester hydrochloride (2 equivalents) in water.[16]

-

Adjust the pH of the suspension to 7 using 4 M NaOH with stirring until a clear solution is obtained.[16]

-

Add thermolysin (e.g., 2 mg in a small amount of water for a 1 mmol scale reaction).[16]

-

Incubate the reaction mixture in a water bath at 40°C overnight.[16] The product, Z-APM, is poorly soluble in water and will precipitate as the reaction proceeds, which drives the equilibrium towards synthesis.[17]

-

Collect the precipitated product by centrifugation or filtration.

-

Wash the precipitate extensively with water to remove unreacted starting materials and the enzyme.

-

The collected Z-APM can then be deprotected as described in Protocol 1.1.3 to yield this compound methyl ester.

Protocol 2.2: α-Amino Acid Ester Acyl Transferase-Catalyzed Synthesis

A novel enzymatic route utilizes α-amino acid ester acyl transferase.[1][18]

-

This method involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine.[18]

-

The resulting β-methylester is then chemically transformed into α-L-aspartyl-L-phenylalanine methyl ester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl.[18]

Quantitative Data for Enzymatic Synthesis

| Enzyme | Reactants | Product | Yield (%) | Reference |

| Thermolysin | Z-L-Aspartic Acid + L-Phenylalanine Methyl Ester | Z-L-aspartyl-L-phenylalanine methyl ester | 95.6 | [8][9] |

| Thermolysin | N-formyl-L-Aspartic Acid + L-Phenylalanine Methyl Ester | N-formyl-L-aspartyl-L-phenylalanine methyl ester | >95 | [13] |

Summary of Key Reagents

Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl)[19][20][21] | Stable to base and hydrogenolysis[19] |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate (Z-Cl) | Catalytic hydrogenolysis (H₂/Pd-C)[19] | Stable to mild acid and base[19] |

| Formyl | - | Formic acid / Acetic anhydride | Acid hydrolysis (e.g., H₂SO₄/H₂O)[11][14] | - |

Coupling Reagents

| Reagent | Abbreviation | Key Features |

| Dicyclohexylcarbodiimide | DCC | Widely used and effective, but the DCU byproduct can be difficult to remove.[1][6][7] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency, forms stable intermediates, reduces side reactions.[6] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generates highly reactive OBt esters, good for difficult couplings. |

| (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HATU | Generates more reactive OAt esters, superior for sterically hindered couplings. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, useful for reactions in aqueous media and for biological applications.[6] |

References

- 1. Buy this compound | 13433-09-5 | > 95% [smolecule.com]

- 2. China Custom this compound丨CAS 13433-09-5 Manufacturers Suppliers Factory [leapchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Solved Make the synthesis using protecting groups and an | Chegg.com [chegg.com]

- 5. bachem.com [bachem.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. Cas 22839-47-0,Aspartame | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. chegg.com [chegg.com]

- 13. snowhitechem.com [snowhitechem.com]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. studylib.net [studylib.net]

- 16. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Amine Protection / Deprotection [fishersci.co.uk]

- 21. BOC Protection and Deprotection [bzchemicals.com]

Application Notes and Protocols for the Enzymatic Synthesis of L-Aspartyl-L-phenylalanine using α-Amino Acid Ester Acyltransferase

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Aspartyl-L-phenylalanine is a dipeptide that serves as a precursor to the artificial sweetener aspartame.[1] The enzymatic synthesis of this dipeptide offers a green and efficient alternative to traditional chemical methods, which often involve multiple protection and deprotection steps and can lead to the formation of bitter-tasting byproducts.[2] This application note details a method for the synthesis of this compound utilizing α-amino acid ester acyltransferase, an enzyme that catalyzes the formation of a peptide bond between an amino acid ester and an amino acid.[3] This approach presents a promising route for the industrial production of aspartame precursors.[4]

Recent advancements have focused on enhancing the efficiency of α-amino acid ester acyltransferase (AET) for dipeptide synthesis. Through molecular modification and process optimization, including random and rational mutagenesis, researchers have successfully improved the enzymatic activity of AET from sources like Sphingobacterium siyangensis.[5][6] These optimized enzymes exhibit higher catalytic performance, making the enzymatic route even more viable for industrial applications.

Principle of the Reaction

The enzymatic synthesis of this compound involves the α-amino acid ester acyltransferase-catalyzed condensation of an L-aspartic acid ester and L-phenylalanine. The enzyme facilitates the formation of a peptide bond between the α-carboxyl group of the L-aspartic acid derivative and the amino group of L-phenylalanine. A key advantage of this enzymatic approach is its high stereoselectivity, which minimizes the formation of undesirable β-aspartame.

Data Presentation

Table 1: Reported Activity and Optimal Conditions for α-Amino Acid Ester Acyltransferase

| Enzyme Source | Substrates | Optimal pH | Optimal Temperature (°C) | Reported Yield/Productivity | Reference |

| Recombinant E. coli expressing Aet | L-alanine methylester hydrochloride, L-glutamine | 8.5 | 27 | 78.2 g/L L-alanyl-L-glutamine, 75.0% conversion | [7] |

| Sphingobacterium siyangensis AJ2458 (SAET) | L-aspartic acid dimethylester, L-phenylalanine | Not Specified | Not Specified | Productivity for aspartame intermediate was ~1/5th of L-alanyl-L-glutamine | [5] |